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Introduction: The Quinoline Scaffold and the
Emergence of a Versatile Building Block

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a
pyridine ring, is a cornerstone of medicinal chemistry. Quinoline and its derivatives exhibit a
broad spectrum of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1] This has cemented their status as a "privileged scaffold" in drug
discovery, signifying their ability to bind to multiple biological targets. Within this important class
of compounds, 2-methoxy-6-quinolinecarboxaldehyde (CAS 916812-22-1) emerges as a
molecule of significant interest. Its structure combines the biologically relevant quinoline core
with a reactive aldehyde group at the 6-position and a methoxy group at the 2-position. While
direct literature on this specific molecule is sparse, its constituent functional groups suggest its
potential as a key intermediate for the synthesis of more complex and potentially bioactive
molecules.[2] This guide will provide a comprehensive overview of its properties, plausible
synthetic routes, and potential applications by drawing upon established chemical principles
and data from structurally related analogues.
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Physicochemical Properties: A Comparative

Analysis

Direct experimental data for 2-methoxy-6-quinolinecarboxaldehyde is not extensively

reported. However, we can infer its properties based on closely related quinoline derivatives.

The following table summarizes key physicochemical data for the target compound and its

structural analogues to provide an estimation of its expected properties.

2-methoxy-6-
L 2-Chloro-6- 2-Hydroxy-6- 2-
Quinolinecarb L
methoxy-3- methoxy-3- Quinolinecarb
Property oxaldehyde o o
. quinolinecarbo quinolinecarba oxaldehyde[4]
(Predicted/Infe
xaldehyde Idehyde[3] [5]
rred)
CAS Number 916812-22-1 73568-29-3 123990-78-3 5470-96-2
Molecular
C11HoNO:2 C11HsCINO2 C11HoNOs3 C10H7NO
Formula
Molecular Weight  187.19 g/mol 221.64 g/mol 203.19 g/mol 157.17 g/mol
Predicted to be a Off-white
Physical State solid at room Solid Solid crystalline
temperature powder
. ) Data not Data not
Melting Point ] 149-151 °C ] 70-72 °C
available available
Predicted to be
soluble in
- common organic  Data not Data not Slightly soluble in
Solubility ) ) ]
solvents like available available water
chloroform, DMF,
and DMSO.

Plausible Synthetic Pathways

While a definitive, optimized synthesis for 2-methoxy-6-quinolinecarboxaldehyde is not

published, several plausible synthetic routes can be proposed based on established organic
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chemistry reactions for analogous quinoline derivatives.[6]

Route 1: Oxidation of 6-Methyl-2-methoxyquinoline

A common and effective method for the preparation of aromatic aldehydes is the oxidation of a
corresponding methyl group.[1] This pathway would involve the synthesis of 6-methyl-2-
methoxyquinoline as a precursor, followed by its selective oxidation.

Experimental Protocol:
Step 1: Synthesis of 6-Methyl-2-methoxyquinoline

e This precursor can be synthesized from p-toluidine through a Skraup synthesis to yield 6-
methylquinoline, followed by oxidation to 6-methyl-2-quinolone and subsequent O-
methylation.

Step 2: Oxidation to 2-methoxy-6-quinolinecarboxaldehyde
e Reagents and Solvents: Selenium dioxide (SeO2), 1,4-dioxane, water.

e Procedure: a. To a solution of 6-methyl-2-methoxyquinoline in 1,4-dioxane, add a freshly
prepared solution of selenium dioxide in 1,4-dioxane and water. b. The reaction mixture is
refluxed with constant stirring for several hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC). c. Upon completion, the reduced selenium
is filtered off. d. The solvent is removed under reduced pressure, and the residue is extracted
with a suitable organic solvent like chloroform. e. The organic layer is washed with brine,
dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by
column chromatography on silica gel to afford 2-methoxy-6-quinolinecarboxaldehyde.[7]

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic
and heterocyclic compounds. This approach would likely involve the formylation of a suitable N-
acetylated aniline precursor.

Experimental Protocol:
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e Preparation of the Vilsmeier Reagent: The reagent is generated in situ by the reaction of
phosphorus oxychloride (POCIs) with dimethylformamide (DMF) at 0°C.

o Formylation and Cyclization: a. The N-acetylated p-anisidine derivative is added to the
freshly prepared Vilsmeier reagent. b. The reaction mixture is heated for several hours to
facilitate both formylation and cyclization to the quinoline ring system. c. The reaction is
guenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium
bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde. d. The
resulting precipitate is filtered, washed with water, and dried. e. Purification is achieved
through recrystallization or column chromatography.

Diagram of a Plausible Synthetic Workflow

Route 1: Oxidation Route 2: Vilsmeier-Haack

GS-Methyl-2-methoxyquinolinej [N-acetyl-p-anisidinej
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Caption: Plausible synthetic routes to 2-methoxy-6-quinolinecarboxaldehyde.

Spectroscopic Characterization

The structural elucidation of 2-methoxy-6-quinolinecarboxaldehyde would rely on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopy.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the
methoxy protons, and the aromatic protons on the quinoline ring.

» Aldehydic Proton (-CHO): A singlet in the downfield region, typically around & 9.5-10.5 ppm.
[8]

o Methoxy Protons (-OCHs): A sharp singlet around 6 3.9-4.1 ppm.

e Aromatic Protons: A series of doublets and triplets between & 7.0-8.5 ppm, corresponding to
the protons on the quinoline ring system. The specific coupling patterns would confirm the
substitution pattern.

3C NMR Spectroscopy

The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule.
e Carbonyl Carbon (C=0): A signal in the highly downfield region of & 190-200 ppm.[8]
e Aromatic and Heteroaromatic Carbons: Multiple signals in the range of  110-160 ppm.

¢ Methoxy Carbon (-OCHs): A signal around & 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups.

C=0 Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm™1.
[8]

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm~t and 2820 cm~1.
[8]

C=N and C=C Stretch (Quinoline ring): Multiple bands in the 1500-1650 cm~1 region.

C-O Stretch (Methoxy): A strong band around 1250 cm~1.
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Potential Applications in Drug Discovery and
Signaling Pathways

Quinoline derivatives are known to modulate several key signaling pathways relevant to drug
development.[1] For instance, they have been investigated as inhibitors of receptor tyrosine
kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and
angiogenesis.[1] Furthermore, some quinoline compounds have shown activity against
multidrug resistance proteins, potentially acting as chemosensitizers.[1] The PISK/Akt/mTOR
pathway, a central regulator of cell growth and survival, is another important target for
quinoline-based therapeutics.[1] Given these precedents, 2-methoxy-6-
quinolinecarboxaldehyde serves as a valuable starting material for the synthesis of novel
compounds that could be screened for activity against these and other biologically important

targets.

Diagram of a Relevant Signaling Pathway
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Quinoline Derivatives (Potential Inhibitors)
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Caption: Potential targeting of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safe Handling and Storage
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As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific
Safety Data Sheet (SDS) for 2-methoxy-6-quinolinecarboxaldehyde is not readily available,
general precautions for handling aromatic aldehydes and quinoline derivatives should be
followed.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.[9][10]

o Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors.[10]

o Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire
extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

[9]
o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-methoxy-6-quinolinecarboxaldehyde represents a promising yet underexplored member of
the quinoline family. While direct experimental data is limited, plausible and efficient synthetic
routes can be devised based on well-established chemical transformations. Its physicochemical
and spectroscopic properties can be reasonably inferred from its close structural analogues.
The presence of the quinoline core, combined with the reactive aldehyde functionality, makes it
a valuable building block for the synthesis of novel compounds with potential applications in
drug discovery. Further research into the synthesis, characterization, and biological evaluation
of this compound and its derivatives is warranted to fully unlock its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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